4-(1,3-Dithian-2-yl)phenyl 4-fluorobenzenesulfonate
Description
4-(1,3-Dithian-2-yl)phenyl 4-fluorobenzenesulfonate is a sulfonate ester characterized by a 1,3-dithiane ring attached to a phenyl group, which is further linked to a 4-fluorobenzenesulfonate moiety. The 1,3-dithiane group, a sulfur-containing heterocycle, is notable for its role as a masked carbonyl precursor in organic synthesis, enabling unique reactivity under oxidative conditions .
Properties
IUPAC Name |
[4-(1,3-dithian-2-yl)phenyl] 4-fluorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO3S3/c17-13-4-8-15(9-5-13)23(18,19)20-14-6-2-12(3-7-14)16-21-10-1-11-22-16/h2-9,16H,1,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVXWTLTKSGTTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Electronic Differences
Substituent Effects on the Phenyl Ring
- 4-(1,3-Dithian-2-yl)phenyl 4-fluorobenzenesulfonate : The 1,3-dithiane group introduces significant steric bulk and electron-rich sulfur atoms, which may enhance stability under acidic conditions and participate in sulfur-mediated interactions .
- 4-[3-(2-Thienyl)acryloyl]phenyl 4-fluorobenzenesulfonate : The thienyl acryloyl substituent introduces π-conjugation, likely enhancing UV absorption and photochemical reactivity .
Sulfonate Group Variations
- 4-Fluorobenzenesulfonate vs. 4-Methylbenzenesulfonate: The electron-withdrawing fluorine atom in the target compound increases the sulfonate’s leaving-group ability compared to electron-donating methyl groups in analogues like 4-(4-cyano-2-fluorophenoxy)phenyl 4-methylbenzenesulfonate .
Physicochemical Properties
Table 1: Comparative Data for Selected Compounds
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